molecular formula C12H17NO2 B592582 Promecarb-d3 CAS No. 1219799-11-7

Promecarb-d3

Cat. No.: B592582
CAS No.: 1219799-11-7
M. Wt: 210.291
InChI Key: DTAPQAJKAFRNJB-GKOSEXJESA-N
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Scientific Research Applications

Promecarb-d3 is widely used in scientific research for:

Safety and Hazards

Promecarb is classified as Acute toxicity - Category 3, Oral. It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It is highly toxic by ingestion and is absorbed through the intact skin .

Mechanism of Action

Target of Action

Promecarb-d3, also known as 3-Methyl-5-isopropylphenyl-N-methylcarbamate , primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves and muscles due to the excess acetylcholine .

Pharmacokinetics

It’s known that the compound has a molecular weight of 21029

Result of Action

The primary result of this compound’s action is the overstimulation of nerves and muscles due to the accumulation of acetylcholine . This can lead to a variety of symptoms, including excessive salivation and eye-watering in low doses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used as a reference standard for environmental testing , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Promecarb-d3 is synthesized through the deuteration of Promecarb. The process involves the substitution of hydrogen atoms with deuterium atoms in the methyl group of Promecarb. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Promecarb-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Promecarb-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other carbamate insecticides that do not have isotope labeling .

Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPQAJKAFRNJB-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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